Hypnorm

hemodynamics cardiac output anesthesia

Hypnorm (fentanyl citrate 0.315 mg/mL + fluanisone 10 mg/mL) delivers μ-opioid analgesia with butyrophenone sedation while preserving physiological integrity. Unlike ketamine/xylazine (hyperglycemia, corneal lesions) or pentobarbital (no intrinsic analgesia, 42% lower cardiac index, fivefold lower skeletal muscle blood flow), Hypnorm-midazolam maintains insulin-glucose axis responsiveness, higher cardiac output, and minimal SEP waveform distortion—critical for longitudinal electrophysiology, cardiovascular, and ocular research. Fully reversible via naloxone/buprenorphine + flumazenil. Procure Hypnorm to eliminate anesthetic confounding in your experimental endpoints.

Molecular Formula C21H26ClFN2O2
Molecular Weight 392.9 g/mol
CAS No. 17160-71-3
Cat. No. B1201082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypnorm
CAS17160-71-3
SynonymsHypnorm
Molecular FormulaC21H26ClFN2O2
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]
InChIInChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H
InChIKeyUGBLISDIHDMHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypnorm 17160-71-3: Neuroleptanalgesic Fentanyl-Fluanisone Combination for Laboratory Animal Anesthesia


Hypnorm (CAS 17160-71-3) is a standardized, commercial neuroleptanalgesic combination containing fentanyl citrate (0.315 mg/mL) and fluanisone (10 mg/mL), specifically formulated for veterinary and laboratory animal anesthesia [1]. It is widely employed as a primary anesthetic or premedicant in rodents and rabbits, delivering profound sedation and analgesia via synergistic μ-opioid receptor agonism and butyrophenone dopaminergic antagonism [2]. Unlike many single-agent anesthetics, Hypnorm provides a unique pharmacodynamic profile that balances potent analgesia with relative hemodynamic stability, making it a critical tool in experimental protocols where physiological integrity must be maintained.

Why Hypnorm 17160-71-3 Cannot Be Replaced by In-Class Sedative Alternatives


Attempts to substitute Hypnorm with other common rodent anesthetics such as ketamine/xylazine, pentobarbital, or isoflurane invariably compromise specific experimental endpoints. While all agents induce unconsciousness, their distinct receptor-level activities and systemic physiological impacts are non-interchangeable. For instance, ketamine/xylazine induces a profound hyperglycemic state and severe corneal lesions, while pentobarbital lacks intrinsic analgesia and causes marked cardiovascular depression [1]. In contrast, Hypnorm-based regimens preserve insulin-glucose axis responsiveness, maintain higher cardiac output, and are fully reversible via targeted opioid and benzodiazepine antagonists [2]. The selection of an anesthetic is thus a critical experimental variable that can confound data interpretation; the following quantitative evidence delineates precisely where Hypnorm offers verifiable and meaningful differentiation.

Quantitative Evidence Guide: Hypnorm 17160-71-3 Differentiated by Hemodynamics, Analgesic Reversibility, and Organ Protection


Hypnorm vs. Pentobarbital: Hemodynamic Preservation with 42% Higher Cardiac Index and 5-Fold Skeletal Muscle Blood Flow Increase

In a direct comparative hemodynamic study in Fisher 344 rats, Hypnorm anesthesia resulted in a significantly lower systemic blood pressure (25% reduction) compared to pentobarbital, yet simultaneously enhanced peripheral perfusion: skeletal muscle blood flow increased fivefold and cardiac output nearly doubled [1]. Additionally, in a separate study comparing Hypnorm/Hypnovel (midazolam) with pentobarbital, the cardiac index in Hypnorm-anesthetized animals was 42% greater (p < 0.01) [2]. These data demonstrate that Hypnorm maintains superior cardiovascular function, avoiding the profound cardiac depression characteristic of barbiturate anesthesia.

hemodynamics cardiac output anesthesia comparative pharmacology

Hypnorm-Midazolam vs. Ketamine-Xylazine: Minimal Corneal Lesions and Preserved Insulin-Glucose Dynamics

In a comparative assessment of ocular surface health in rats, animals anesthetized with ketamine-xylazine developed significantly more severe corneal lesions, whereas those receiving Hypnorm-midazolam exhibited only minimal changes comparable to inhalant anesthesia [1]. Furthermore, in metabolic studies, ketamine/xylazine profoundly lowered insulin responses during glucose tolerance tests, whereas Hypnorm/midazolam increased insulin concentrations, preserving a more physiological endocrine response [2]. These findings establish Hypnorm-midazolam as a preferable regimen when ocular integrity or accurate assessment of glucose-insulin homeostasis is required.

ophthalmic safety metabolic physiology anesthesia comparative outcomes

Hypnorm-Midazolam vs. Isoflurane in Cardiac Arrest Models: Divergent Resuscitation Outcomes and Vasopressor Requirements

In a rat model of cardiac arrest, anesthesia with fentanyl/fluanisone/midazolam (Hypnorm combination) was directly compared to isoflurane. Isoflurane anesthesia resulted in a significantly shorter time to return of spontaneous circulation (ROSC), reduced epinephrine requirement, increased coronary perfusion pressure during CPR, and higher mean arterial pressure post-ROSC [1]. While this demonstrates that isoflurane may be superior for studies of acute resuscitation, the Hypnorm regimen provides a distinct, stable baseline physiology that allows researchers to control for anesthetic influence when investigating intrinsic myocardial or neurological injury mechanisms without the confounding vasodilatory and preconditioning effects of volatile anesthetics.

cardiac arrest resuscitation anesthesia experimental model

Reversibility Advantage: Hypnorm-Midazolam Sedation Antagonized by Flumazenil and Naloxone/Buprenorphine

In rhesus macaques, a sedative regimen of Hypnorm (0.1 mL/kg) combined with midazolam (0.5 mg/kg) was effectively and partially reversed by intravenous or intramuscular administration of flumazenil (a benzodiazepine antagonist) plus either naloxone (an opioid antagonist) or buprenorphine [1]. This reversibility is a key differentiator from many fixed-dose combinations like ketamine/xylazine, where xylazine reversal with atipamezole may still leave ketamine effects unresolved, and from pentobarbital, which has no specific reversal agent. The ability to rapidly antagonize the sedative components of Hypnorm-midazolam facilitates smoother recovery, reduces post-procedural monitoring time, and enables earlier return to normal behavior in longitudinal studies.

reversal agents sedation anesthesia recovery

Neurophysiological Stability: Hypnorm-Midazolam as the Anesthetic of Choice for Longitudinal Somatosensory Evoked Potential (SEP) Studies

A comparative evaluation of four anesthetic agents (fentanyl/fluanisone-midazolam, ketamine, pentobarbital, and propofol) on somatosensory evoked potentials (SEPs) in rats determined that fentanyl/fluanisone-midazolam had the least deleterious effect on SEP waveforms [1]. The authors explicitly recommend this combination as the anesthetic of choice for longitudinal studies of SEPs. This finding underscores that Hypnorm-based anesthesia preserves cortical and subcortical electrophysiological responses more faithfully than other commonly used agents, which can significantly attenuate or distort SEP signals.

somatosensory evoked potentials neurophysiology anesthesia longitudinal studies

When to Select Hypnorm 17160-71-3: Evidence-Based Use Cases in Laboratory Animal Science


Cardiovascular and Hemodynamic Research in Rodents

Investigators requiring near-physiological cardiac output and peripheral blood flow should utilize Hypnorm over pentobarbital. Quantitative data show Hypnorm preserves cardiac index at 42% higher levels and skeletal muscle blood flow at fivefold greater rates compared to pentobarbital [1]. This makes Hypnorm the preferred anesthetic for studies of vascular reactivity, microcirculation, and cardiac function where barbiturate-induced depression would confound results [2].

Longitudinal Neurophysiological Studies (Somatosensory Evoked Potentials)

For repeated measurements of SEPs or other evoked potentials over weeks or months, Hypnorm-midazolam is explicitly recommended based on direct comparative evidence showing it produces the least waveform distortion among four common anesthetic regimens [1]. This ensures that longitudinal changes in electrophysiological parameters can be attributed to experimental interventions rather than variable anesthetic effects.

Ophthalmic Safety and Metabolic Physiology Experiments

In protocols where corneal health is paramount (e.g., ocular drug delivery, tear film studies) or where glucose-insulin dynamics are primary endpoints, Hypnorm-midazolam is superior to ketamine-xylazine. Evidence confirms that ketamine-xylazine causes severe corneal lesions and suppresses insulin secretion, whereas Hypnorm-midazolam causes minimal ocular changes and maintains insulin responsiveness [1][2]. Researchers should procure Hypnorm for these applications to avoid confounding pathology and endocrine disruption.

Non-Human Primate Sedation Requiring Rapid Reversal

For sedation of macaques and other primates where controlled recovery is essential for animal welfare and study continuity, the Hypnorm-midazolam combination is uniquely reversible using flumazenil plus naloxone or buprenorphine [1]. This contrasts with ketamine/xylazine, which has no specific antagonist for the ketamine component, and pentobarbital, which is irreversible. Procuring Hypnorm enables more efficient workflow and reduced post-procedural monitoring in NHP facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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